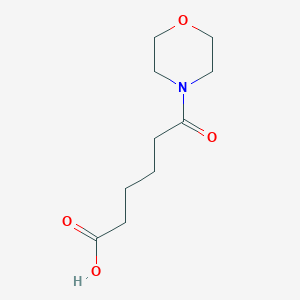

6-Morpholino-6-oxohexanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives can involve multistep chemical processes, including reactions such as reductive amination, intramolecular acetalization, and concomitant elimination. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route involving these processes (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic techniques such as UV, FT-IR, 1H, and 13C NMR spectroscopy. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized using these techniques, providing detailed insights into its molecular framework (Devi et al., 2018).

Chemical Reactions and Properties

Morpholine derivatives can undergo various chemical reactions, leading to a range of products with diverse properties. For example, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine yielded new condensation products, demonstrating the versatility of morpholine in facilitating chemical transformations (Nitta et al., 1992).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, can be influenced by their molecular structure. Spectroscopic techniques, alongside theoretical calculations, can provide insights into these properties, aiding in the understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and potential interactions with other molecules, are key to their applications in synthesis and medicinal chemistry. The synthesis of bridged bicyclic morpholine amino acids, for example, showcases the potential of morpholine derivatives to serve as compact modules in medicinal chemistry, potentially modulating the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Building Blocks

Morpholine derivatives serve as vital building blocks in medicinal chemistry, owing to their versatile structural and chemical properties. For instance, bridged bicyclic morpholines, which share structural similarities with 6-Morpholino-6-oxohexanoic acid, are highlighted for their importance in creating novel chemical entities. These compounds are synthesized through a series of straightforward steps from inexpensive starting materials, underscoring their utility in practical synthesis and medicinal chemistry research (Walker et al., 2012). Similarly, the synthesis of 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one demonstrates the application of morpholine derivatives in crystallography and structure analysis, showcasing the structural diversity and adaptability of these compounds in research (Bakare et al., 2005).

Analytical Chemistry

The characterization of small oxocarboxylic acids, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, via mass spectrometry highlights the analytical applications of morpholine derivatives. These studies provide insights into fragmentation mechanisms and structural elucidation, critical for understanding the chemical behavior of complex molecules (Kanawati et al., 2007).

Combustion and Fuel Research

Morpholine and its derivatives are also studied in the context of combustion chemistry and as model substances for oxygenated nitrogen-containing fuels. Research in this area focuses on identifying stable and radical intermediates during combustion, which is crucial for developing cleaner and more efficient fuel systems (Lucassen et al., 2009).

Pharmaceutical Applications

Beyond the scope of synthetic and analytical chemistry, morpholine derivatives find significant applications in pharmaceutical research. These compounds are central to the development of new therapeutic agents due to their favorable physicochemical properties, such as solubility and polarity. Morpholine-based molecules are manipulated to create candidates for tackling a wide range of medical ailments, highlighting their potential in drug discovery and development (Rupak et al., 2016).

Environmental and Material Science

In environmental and material science, morpholine derivatives are investigated for their roles in corrosion control and water treatment processes. For example, the analysis of volatile amine compounds in steam condensate is essential for understanding their impact on corrosion and their fate within chemical plants. This research underscores the importance of morpholine derivatives in maintaining the integrity of industrial processes and equipment (Luong et al., 2012).

Mecanismo De Acción

Morpholino oligos are uncharged analogs of nucleic acids. They bind to complementary sequences of target mRNA by Watson–Crick base pairing and block mRNA translation through sequence-specific steric blockade . This process is distinct from the RNase H-dependent mechanism for protein translation inhibition .

Direcciones Futuras

Morpholino oligos have demonstrated promising effectiveness in developmental biology research involving gene knockdown as well as clinical trials focusing on treatments of genetic disorders . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . Future research may continue to explore the potential of these compounds in various applications.

Propiedades

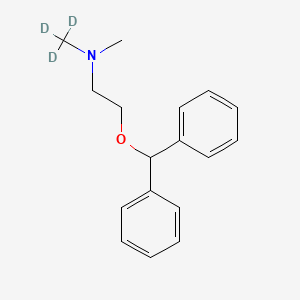

IUPAC Name |

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Morpholino-6-oxohexanoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Lysine, N6-[bis(ethylaMino)Methylene]-N2-[(1,1-diMethylethoxy)carbonyl]- (9CI)](/img/no-structure.png)